Absence of Sedative-Hypnotic Activity: Direct Comparison of N-Phthalylisoglutamine vs. Thalidomide in Rats
N-Phthalylisoglutamine, administered at 400 mg/kg, produced no depressant effect in rats, whereas the parent drug thalidomide is a clinically established sedative-hypnotic agent. Brain and plasma samples collected 30 minutes after thalidomide administration contained thalidomide but no detectable phthaloylisoglutamine, demonstrating that the sedative activity resides exclusively with the intact glutarimide-containing parent molecule and not its primary hydrolytic metabolite [1].
| Evidence Dimension | CNS depressant (sedative-hypnotic) activity in rats |
|---|---|
| Target Compound Data | No depressant effect at 400 mg/kg (rat) |
| Comparator Or Baseline | Thalidomide: established sedative-hypnotic; sedative effect observed at therapeutic doses; brain and plasma contained thalidomide but no metabolites at 30 min post-dose |
| Quantified Difference | Qualitative dichotomy: metabolite completely lacks the defining pharmacological property (sedation) of the parent drug |
| Conditions | Rat model; 400 mg/kg dose; metabolite isolated from rabbit urine and characterized; brain and plasma analyzed 30 min post-thalidomide administration |
Why This Matters
For researchers studying thalidomide's mechanism of action, N-phthalylisoglutamine enables clean dissection of teratogenic pathways from sedative pharmacology, as the metabolite retains teratogenicity but completely lacks the hypnotic component.
- [1] Smith RL, Williams RAD, Williams RT. Phthaloylisoglutamine, a metabolite of thalidomide. Life Sciences. 1962;1(7):333-336. View Source
